
5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole is a compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been analyzed for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound acts as a scavenger of ROS in cells. The thiazole and oxadiazole moieties of the compound are thought to play a role in its ability to scavenge ROS.
Biochemical and Physiological Effects:
5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In addition to its ability to scavenge ROS, the compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to protect against oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole in lab experiments is its ability to selectively detect ROS in cells. This allows for the development of new therapies for diseases associated with oxidative stress. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful consideration must be given to the concentration used in lab experiments.
Direcciones Futuras
There are several future directions for the use of 5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole in scientific research. One potential direction is the development of new therapies for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound in the development of new anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Métodos De Síntesis
The synthesis of 5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most commonly used methods involves the reaction of tert-butyl 3-(2-bromoacetyl)-1,3-thiazole-4-carboxylate with sodium azide, followed by the reaction of the resulting compound with chlorosulfonyl isocyanate. The resulting compound is then treated with sodium methoxide to give the desired product.
Aplicaciones Científicas De Investigación
5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole has been used in various scientific research applications. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause cellular damage and have been implicated in various diseases. The use of this compound as a fluorescent probe allows for the detection of ROS in cells and can aid in the development of new therapies for diseases associated with oxidative stress.
Propiedades
IUPAC Name |
5-tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-10(2,3)8-12-7(13-16-8)6-18(14,15)9-11-4-5-17-9/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVYTIOFDYNQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CS(=O)(=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)
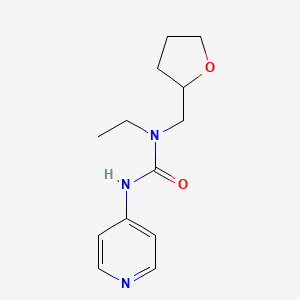
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)

![N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide](/img/structure/B7530994.png)
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
![2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole](/img/structure/B7531002.png)
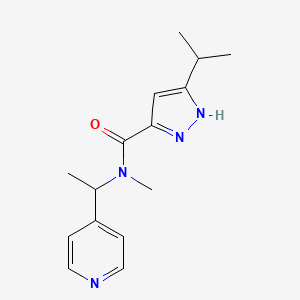
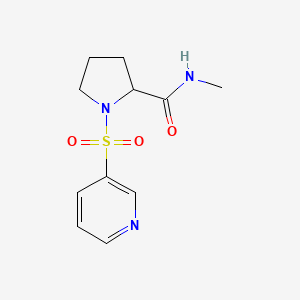
![1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B7531014.png)
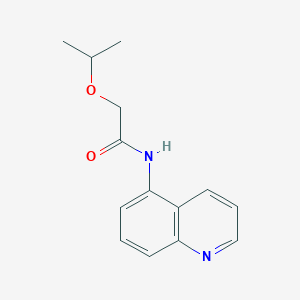
![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)
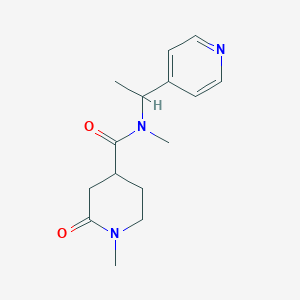
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)